2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide
Übersicht
Beschreibung
2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide, also known as ATB-346, is a novel compound that has been developed as a potential anti-inflammatory drug. This compound has been shown to have promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various inflammatory conditions.
Wirkmechanismus
The mechanism of action of 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide involves the inhibition of COX-2, which is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces the production of these mediators and thereby reduces inflammation and pain. Unlike traditional NSAIDs, which also inhibit COX-1, this compound is selective for COX-2, which is thought to be responsible for its reduced gastrointestinal toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. These effects are believed to be due to the selective inhibition of COX-2, which reduces the production of inflammatory mediators such as prostaglandins. In addition to its anti-inflammatory and analgesic effects, this compound has also been shown to have antioxidant properties, which may contribute to its overall therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide for lab experiments is its selectivity for COX-2, which allows for the study of the specific effects of COX-2 inhibition without the confounding effects of COX-1 inhibition. In addition, the reduced gastrointestinal toxicity of this compound compared to traditional NSAIDs may make it a safer option for use in lab experiments. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide. One area of interest is the evaluation of its efficacy in clinical trials for the treatment of various inflammatory conditions, including osteoarthritis and rheumatoid arthritis. Another area of interest is the investigation of its potential use in combination with other anti-inflammatory agents to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide has been extensively studied in preclinical models of inflammation and pain. It has been shown to have potent anti-inflammatory and analgesic effects, and it is believed to act through a novel mechanism of action that involves the inhibition of the enzyme cyclooxygenase-2 (COX-2) without affecting the related enzyme COX-1. This selective inhibition of COX-2 is thought to be responsible for the reduced gastrointestinal toxicity seen with this compound compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Eigenschaften
IUPAC Name |
2-amino-4-methyl-N-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-1,3-thiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N4OS/c1-5-10(21-12(16)18-5)11(20)19-17-4-6-7(13)2-3-8(14)9(6)15/h2-4H,1H3,(H2,16,18)(H,19,20)/b17-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXROUFJENBMCU-HAVNEIBRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=C(C=CC(=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=C(C=CC(=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.